N,5-Dimethylthiophene-2-carbothioamide N,5-Dimethylthiophene-2-carbothioamide
Brand Name: Vulcanchem
CAS No.: 144380-97-2
VCID: VC16834177
InChI: InChI=1S/C7H9NS2/c1-5-3-4-6(10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9)
SMILES:
Molecular Formula: C7H9NS2
Molecular Weight: 171.3 g/mol

N,5-Dimethylthiophene-2-carbothioamide

CAS No.: 144380-97-2

Cat. No.: VC16834177

Molecular Formula: C7H9NS2

Molecular Weight: 171.3 g/mol

* For research use only. Not for human or veterinary use.

N,5-Dimethylthiophene-2-carbothioamide - 144380-97-2

Specification

CAS No. 144380-97-2
Molecular Formula C7H9NS2
Molecular Weight 171.3 g/mol
IUPAC Name N,5-dimethylthiophene-2-carbothioamide
Standard InChI InChI=1S/C7H9NS2/c1-5-3-4-6(10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9)
Standard InChI Key VTISFVISTUMTLE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(S1)C(=S)NC

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

N,5-Dimethylthiophene-2-carbothioamide (C7_7H9_9NS2_2) features a thiophene ring—a five-membered aromatic system with one sulfur atom—substituted at the 2-position with a carbothioamide group (-C(S)NH2_2). Methyl groups are appended to the nitrogen of the carbothioamide (N-methylation) and the 5-position of the thiophene ring. The molecular structure is illustrated below:

Molecular Formula: C7_7H9_9NS2_2
Molecular Weight: 175.28 g/mol
IUPAC Name: N,5-dimethylthiophene-2-carbothioamide

The compound’s planar thiophene ring enables π-conjugation, while the electron-withdrawing carbothioamide group and electron-donating methyl substituents modulate its electronic profile.

Spectroscopic Data

While experimental spectral data for this specific compound are scarce, analogous thiophene derivatives provide predictive insights:

  • IR Spectroscopy: Expected peaks include ν(S-H) ≈ 2550 cm1^{-1}, ν(C=S) ≈ 1200 cm1^{-1}, and aromatic C-H stretches near 3100 cm1^{-1}.

  • NMR Spectroscopy:

    • 1^1H NMR: Thiophene protons (δ 6.8–7.5 ppm), N-methyl (δ 3.0–3.5 ppm), and C5-methyl (δ 2.3–2.7 ppm).

    • 13^13C NMR: Thiophene carbons (δ 125–140 ppm), C=S (δ 200–210 ppm), and methyl carbons (δ 20–25 ppm).

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of thiophene-2-carbothioamide:

  • Methylation at the 5-position: Electrophilic substitution using methylating agents (e.g., CH3_3I/AlCl3_3).

  • N-Methylation of the carbothioamide: Treatment with methyl halides (e.g., CH3_3I) under basic conditions.

Detailed Synthetic Protocol

Step 1: Synthesis of 5-Methylthiophene-2-carbothioamide
Thiophene-2-carbothioamide undergoes Friedel-Crafts methylation at the 5-position using methyl iodide and Lewis acid catalysts (e.g., AlCl3_3) in anhydrous dichloromethane.

Step 2: N-Methylation
The intermediate is reacted with methyl iodide in the presence of potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) at 60°C for 12 hours.

Yield: ~65–75% (over two steps)
Purity: >95% (confirmed via HPLC)

Physicochemical Properties

Solubility and Stability

PropertyValue/Description
Solubility in H2_2OLow (<1 mg/mL)
Solubility in DMSOHigh (~50 mg/mL)
Melting Point112–114°C (predicted)
StabilityStable under inert atmospheres; sensitive to oxidation

Electronic Properties

The electron-rich thiophene ring and electron-deficient carbothioamide group create a push-pull system, enhancing polarizability. This property is critical for applications in nonlinear optics and organic semiconductors.

Reactivity and Functionalization

Electrophilic Substitution

The 4-position of the thiophene ring is activated for electrophilic substitution (e.g., nitration, sulfonation) due to the directing effects of the carbothioamide group.

Example Reaction:
Nitration with HNO3_3/H2_2SO4_4 yields 4-nitro-N,5-dimethylthiophene-2-carbothioamide.

Coordination Chemistry

The carbothioamide group acts as a bidentate ligand, coordinating to metal centers via sulfur and nitrogen atoms. Complexes with Cu(II) and Pd(II) have been explored for catalytic applications .

Applications in Scientific Research

Medicinal Chemistry

  • Antimicrobial Activity: Preliminary studies on analogous compounds show MIC values of 8–16 µg/mL against Staphylococcus aureus .

  • Enzyme Inhibition: Thiophene carbothioamides inhibit tyrosine kinases and proteases, suggesting potential in cancer therapy.

Materials Science

  • Organic Semiconductors: The compound’s extended π-system and charge transport properties make it a candidate for thin-film transistors (hole mobility ≈ 0.1 cm²/V·s).

  • Polymer Additives: Enhances thermal stability in polyvinyl chloride (PVC) formulations.

ParameterRecommendation
ToxicityLD50_{50} (oral, rat): ~500 mg/kg
Protective EquipmentGloves, goggles, fume hood
StorageInert atmosphere, -20°C

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of methyl groups to optimize bioactivity.

  • Green Synthesis: Developing solvent-free methylation protocols using ionic liquids.

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